molecular formula C19H17N3O5S B2718423 methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate CAS No. 956158-96-6

methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate

Cat. No.: B2718423
CAS No.: 956158-96-6
M. Wt: 399.42
InChI Key: QYJPEBSPVIZRHS-UHFFFAOYSA-N
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Description

Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Biological Activity

Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique pyrazole structure, which is known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N3O4S
  • Molecular Weight : 356.37 g/mol
  • CAS Number : Not specified in the available literature.

The structural formula can be represented as follows:

C16H16N3O4S\text{C}_{16}\text{H}_{16}\text{N}_3\text{O}_4\text{S}

Anticancer Activity

Research has demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole, including those similar to this compound, showed promising results against various cancer cell lines. For instance, compounds with similar structures were found to inhibit cell proliferation in human cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The presence of the nitrophenyl and sulfanyl groups in the compound enhances its antimicrobial activity. In vitro studies have indicated that similar pyrazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

This compound has also shown potential as an anti-inflammatory agent. Molecular docking studies suggest that its interactions with inflammatory mediators could inhibit pathways leading to inflammation, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

  • Nitrophenyl Group : Enhances cytotoxicity and antimicrobial activity.
  • Sulfanyl Linkage : Contributes to improved solubility and bioavailability.
  • Pyrazole Core : Essential for anticancer activity due to its ability to interact with multiple biological targets.

Case Studies

Several studies have focused on compounds related to this compound:

StudyFindings
Murthy et al., 2013Identified potent anticancer activity against various cell lines with IC50 < 10 μM .
Carvalho et al., 2012Demonstrated significant antimalarial properties in structurally similar compounds .
Sharma et al., 2011Reported antiviral activities linked to pyrazole derivatives .

Properties

IUPAC Name

methyl 2-[5-methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-13-18(28-16-10-8-15(9-11-16)22(24)25)19(27-12-17(23)26-2)21(20-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPEBSPVIZRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.